4-Methyl-2-heptanone

Descripción general

Descripción

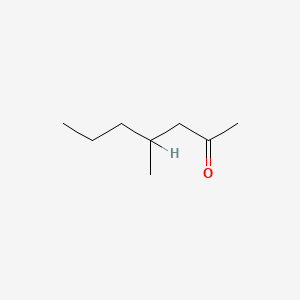

4-Methyl-2-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanone can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanol with a suitable oxidizing agent. Another method involves the condensation of isobutyl alcohol with propionic acid, followed by dehydration and oxidation.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-methyl-2-heptenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-2-heptanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methyl-2-heptanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 4-methyl-2-heptanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and halogenating agents.

Major Products Formed:

Oxidation: 4-Methyl-2-heptanoic acid.

Reduction: 4-Methyl-2-heptanol.

Substitution: Various substituted ketones and alcohols, depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methyl-2-heptanone serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing other organic compounds.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 4-Methyl-2-heptanol |

| Reduction | NaBH4, LiAlH4 | 4-Methylheptane |

| Substitution | SOCl2 | 4-Methyl-2-heptyl chloride |

Biological Studies

Research has indicated that this compound exhibits antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus pumilus | 0.44 mg/ml |

| Plesiomonas shigelloides | 0.22 mg/ml |

Additionally, its antioxidant activity has been explored, highlighting its potential in neutralizing free radicals and preventing oxidative stress.

Industrial Applications

In industry, this compound is utilized primarily as a solvent for resins and coatings. Its compatibility with vinyl, epoxy, and acrylic resins makes it essential in the manufacturing of paints and coatings.

Key Industrial Uses:

- Solvent for natural resins and nitrocellulose

- Extracting agent in antibiotic production

- Component in the formulation of specialty chemicals

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against selected bacterial strains. The compound was tested at varying concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing promising results that suggest its potential as a natural preservative or antimicrobial agent in food products.

Case Study 2: Solvent Efficacy

In industrial settings, the use of this compound as a solvent was evaluated for its effectiveness in dissolving various resins used in coatings. Comparative analyses showed that it outperformed several alternative solvents regarding solubility and evaporation rates, making it a preferred choice in formulations requiring rapid drying times without compromising film quality.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a pheromone, affecting the behavior of certain insects. It interacts with odorant receptors, triggering a cascade of molecular events that lead to the desired behavioral response. In industrial applications, its solvent properties are attributed to its ability to dissolve various organic compounds, facilitating chemical reactions and processes.

Comparación Con Compuestos Similares

4-Methyl-2-heptanone can be compared with other similar compounds, such as:

2-Heptanone: Similar in structure but lacks the methyl group at the fourth position. It has different physical and chemical properties, such as a lower boiling point and different odor characteristics.

4-Methyl-3-heptanone: Similar in structure but with the carbonyl group at the third position. It exhibits different reactivity and applications.

2-Methyl-4-heptanone: Another isomer with the methyl group at the second position. It has distinct properties and uses compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications in research and industry.

Actividad Biológica

4-Methyl-2-heptanone, also known as 4-methylheptan-2-one, is a volatile organic compound (VOC) with diverse biological activities. This compound has garnered attention in various fields, including microbiology, entomology, and pharmacology, due to its unique biochemical properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its role as a pheromone, its interaction with enzymes, and its potential applications in medicine and agriculture.

- Chemical Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- CAS Number : 6137-06-0

Target of Action

This compound primarily interacts with olfactory receptors in nematodes, acting as an attractant. This mechanism has been studied in Bacillus nematocida B16, where the compound plays a crucial role in the nematode's host-seeking behavior.

Biochemical Pathways

The biosynthesis of this compound involves a novel methylketone synthase gene identified as yneP in Bacillus nematocida B16. This gene is essential for the production of the compound, which is linked to enhanced fatty acid synthesis during its biosynthesis .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activities and gene expression. It has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds. Such interactions can lead to alterations in metabolic pathways and cellular functions, particularly in response to oxidative stress.

Role as a Pheromone

Research indicates that this compound serves as a pheromone for certain insect species. Its effectiveness as an attractant has been demonstrated in studies involving ants, where it was found to elicit alarm responses . The compound's enantiomers exhibit varying levels of biological activity; for instance, S-(+)-4-methyl-3-heptanone is significantly more active than its counterpart in eliciting responses from Atta texana ants .

Antifungal Properties

Although primarily studied for its role as a pheromone, this compound has also shown potential antifungal activity. In particular, it has been investigated for its effects on plant pathogens such as Alternaria solani, where it disrupts cell membrane integrity and induces cellular damage . This property may have implications for agricultural applications.

Case Studies

- Nematode Attraction : A study demonstrated that this compound produced by Bacillus nematocida B16 significantly attracted nematodes toward the bacterial source. The study utilized behavioral assays to quantify attraction levels and established a correlation between compound concentration and nematode response .

- Antifungal Activity : Research on the effects of 6-methyl-2-heptanone (a related compound) revealed significant antifungal properties against A. solani. The study utilized electron microscopy to observe structural changes in fungal cells post-exposure, indicating that similar mechanisms may be expected from this compound due to their chemical similarities .

Agricultural Uses

Given its role as a nematode attractant and potential antifungal agent, this compound could be developed into bio-pesticides or used in integrated pest management strategies to control agricultural pests.

Medical Research

The compound is also being explored for potential medicinal applications, including local anesthetic properties and use in developing new pharmaceuticals. Its interaction with cytochrome P450 enzymes suggests that it could influence drug metabolism .

Propiedades

IUPAC Name |

4-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFPSSTVLFHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976905 | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-06-0 | |

| Record name | 2-Heptanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methyl-2-heptanone in the context of Actephila merrilliana?

A: this compound was identified as one of the major chemical components in the essential oil extracted from Actephila merrilliana fruits. [] This finding contributes to the overall chemical profile of the plant, which can be valuable for understanding its potential applications.

Q2: Can you elaborate on the concentration of this compound found in Actephila merrilliana and its implications?

A: Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this compound constitutes 4.011% of the total essential oil extracted from Actephila merrilliana fruits. [] While not the most abundant compound, this concentration suggests a potential role in the plant's aroma profile and possibly its ecological interactions.

Q3: What analytical techniques were employed to identify and quantify this compound in the studies?

A: Both studies utilized gas chromatography-mass spectrometry (GC-MS) for the separation, identification, and quantification of volatile compounds, including this compound. [, ] This technique allows for the precise determination of the compound's presence and relative abundance within complex mixtures.

Q4: Beyond Actephila merrilliana, has this compound been found in other natural sources?

A: Yes, this compound was also detected in fermented soybean paste (doenjang) where its presence was linked to the activity of enzymes, specifically lipase, from various Aspergillus species used in the fermentation process. [] This finding highlights the compound's potential role in contributing to the characteristic aroma of fermented foods.

Q5: Does the concentration of this compound change during the fermentation of soybean paste?

A: While the study doesn't explicitly track the concentration changes of this compound, it does mention that the content of ethyl esters of long-chained fatty acids, which are related compounds, significantly increased in the later stages of soybean paste fermentation. [] This suggests a possible influence of fermentation time on the volatile profile, potentially including this compound, although further investigation is needed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.